Enkephalin-leu, specifically the compound known as (ala(2)-Cl-phe(4))-enkephalin, is a synthetic analog of the naturally occurring opioid peptide Leu-enkephalin. This compound is designed to enhance the therapeutic properties of enkephalins, which are primarily involved in pain modulation and emotional responses through their action on opioid receptors. The structural modifications, particularly the substitution of alanine at position 2 and chlorination at position 4 of phenylalanine, aim to improve receptor affinity and stability.
Enkephalin-leu is classified as an opioid peptide and falls under the category of endogenous peptides that interact with opioid receptors in the central nervous system. It is derived from Leu-enkephalin, which is composed of five amino acids: Tyr-Gly-Gly-Phe-Leu. The specific modifications in (ala(2)-Cl-phe(4))-enkephalin are intended to enhance its pharmacological profile, particularly its selectivity for delta-opioid receptors.
The synthesis of (ala(2)-Cl-phe(4))-enkephalin typically employs solid-phase peptide synthesis (SPPS), a widely accepted method for producing peptides with high specificity. The process involves:
The molecular structure of (ala(2)-Cl-phe(4))-enkephalin features several key components:
This formula indicates the presence of chlorine, which significantly impacts the compound's binding affinity to opioid receptors.
The primary chemical reactions involving (ala(2)-Cl-phe(4))-enkephalin include:
The mechanism of action for (ala(2)-Cl-phe(4))-enkephalin involves:
The applications of (ala(2)-Cl-phe(4))-enkephalin are significant in biomedical research:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0